molecular formula C8H5ClN4 B2630203 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile CAS No. 1104381-00-1

6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile

Cat. No.: B2630203
CAS No.: 1104381-00-1
M. Wt: 192.61
InChI Key: LQHKBWMDRJSRJZ-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by the presence of a chloro group at the 6th position, a methyl group at the 1st position, and a carbonitrile group at the 4th position of the imidazo[4,5-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles. For instance, the cyclization of 2-chloro-3-cyanopyridine with methylamine under basic conditions can yield the desired compound. The reaction typically requires a nickel catalyst and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms in the imidazo[4,5-c]pyridine ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nickel Catalysts: Used in cyclization reactions.

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride for oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyridines, while oxidation and reduction reactions can lead to different oxidation states of the nitrogen atoms.

Mechanism of Action

The mechanism of action of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile: Lacks the chloro group at the 6th position.

    6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile: Lacks the methyl group at the 1st position.

    6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine: Lacks the carbonitrile group at the 4th position.

Uniqueness

The uniqueness of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-1-methylimidazo[4,5-c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c1-13-4-11-8-5(3-10)12-7(9)2-6(8)13/h2,4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHKBWMDRJSRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C(C=C21)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The suspension of 3-amino-6-chloro-4-methylamino-pyridine-2-carbonitrile (1.8 g) in DCM (5 ml), acetic acid (1.5 ml) and triethyl orthoformate (10 ml) was heated in microwave at 150° C. for 30 minutes. The mixture was then diluted with ethyl acetate (200 ml), washed with 10% sodium carbonate (100 ml), dried over sodium sulphate, solvent removed under reduced pressure, DCM (5 ml) was then added to the residue, some product crashed out and collected by filtration (0.5 g), the rest was then columned on silica gel using ethyl acetate-heptane (55:45) as eluant to give another 0.8 g of expected product (a total of 1.3 g product). 1H NMR (CDCl3) δ: 8.1 (s, 1H), 7.6 (s, 1H), 3.93 (s, 3H). MS m/z 193 (M+H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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